3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
Description
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a pyridinone derivative featuring a 4-fluorobenzyl ether substituent at the 3-position and a methyl group at the 2-position.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHARJZIGZSOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 4-fluorobenzyl alcohol with 2-methyl-4(1H)-pyridinone in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Notes:
- Chlorine substituents (e.g., in C₁₃H₁₂ClNO₂) increase molecular weight and lipophilicity compared to fluorine, which may influence bioavailability .
- The trifluoromethyl group in C₁₂H₈ClF₃N₂O₂ significantly elevates electron-withdrawing effects and lipophilicity, likely altering receptor binding or solubility compared to mono-halogenated derivatives .
Physicochemical Properties
- However, the trifluoromethyl group in may counteract this due to its hydrophobicity.
- In contrast, 3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibits strong basicity, likely due to additional nitrogen substituents .
Research Implications
- Medicinal Chemistry : Fluorine’s role in improving metabolic stability and bioavailability makes the target compound a candidate for drug development, particularly in kinase or protease inhibition.
- Materials Science: Halogenated pyridinones may serve as ligands in metal-organic frameworks (MOFs) due to their electron-deficient aromatic systems .
Biological Activity
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone, with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridinone core, which is known for various pharmacological properties, including antiviral and anti-inflammatory effects.
- Molecular Formula : C₁₃H₁₂FNO₂
- Molecular Weight : 233.24 g/mol
- Melting Point : 129–134 °C
- CAS Number : 338965-51-8
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of viral infections and enzyme inhibition. The compound exhibits structural similarities to known inhibitors of viral replication, suggesting a potential role in antiviral therapy.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound show significant activity against Hepatitis C virus (HCV) and other viral pathogens. For instance, derivatives of pyridinones have demonstrated potent inhibition of HCV NS5B polymerase, a critical enzyme for viral replication.
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | HCV NS5B | <50 | Potent inhibitor in enzymatic assays |
| Related Compound X | HCV NS5B | 0.34 | Exhibited time-dependent inhibition |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. Inhibition of CYP enzymes can lead to significant drug-drug interactions.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CYP3A4 | 0.34 | Reversible and time-dependent |
| CYP1A4 | >5 | No significant inhibition |
| CYP2C9 | >5 | No significant inhibition |
Case Studies
A notable study explored the structure-activity relationship (SAR) of pyridinone derivatives, including this compound. The findings revealed that modifications on the benzyl group significantly affected both potency and selectivity towards viral targets.
Study Highlights:
- In vitro Efficacy : The compound was tested in cellular models, showing effective reduction in viral load.
- ADME Properties : Assessment of absorption, distribution, metabolism, and excretion (ADME) indicated favorable profiles for further development.
- Toxicity Profile : Preliminary toxicity studies suggested a manageable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Reactions often proceed optimally between 50–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance nucleophilic substitution efficiency for ether bond formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate specific steps, such as coupling fluorobenzyl groups to the pyridinone core .
- Purification : Techniques like column chromatography or continuous flow reactors are critical for isolating high-purity product .
- Reference :
Q. How do the functional groups in this compound influence its chemical reactivity and biological potential?
- Methodological Answer :
- 4(1H)-Pyridinone Core : Enables tautomerization, affecting hydrogen-bonding interactions in biological targets.
- Fluorobenzyl Ether : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted therapies .
- Methyl Group at C2 : Steric effects may hinder unwanted side reactions during derivatization .
Q. What analytical techniques are essential for characterizing this compound and verifying its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and tautomeric forms (e.g., pyridinone vs. pyridinol) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from fluorine .
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, though challenging due to compound flexibility .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., fluorobenzyl ether formation) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature) to infer mechanism (SN1 vs. SN2).
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track ether bond formation pathways .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and activation energies .
- Reference :
Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Purity Validation : Ensure compound purity (>95%) via HPLC and compare with prior studies to rule out impurity-driven artifacts .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Structural Analog Comparison : Test analogs (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives) to assess substituent-specific effects .
- Reference :
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with altered pyridinone substituents (e.g., methyl vs. ethyl at C2) to probe steric effects .
- Fluorine Substitution : Replace the 4-fluorobenzyl group with non-halogenated benzyl groups to evaluate halogen bonding contributions .
- Biological Assay Selection : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm target specificity .
- Reference :
Q. What advanced computational tools can predict the compound’s pharmacokinetic properties or binding modes?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., kinases or GPCRs) to prioritize in vitro testing .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions to guide lead optimization .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly for flexible regions like the fluorobenzyl side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
